molecular formula C9H18N2O2 B13811180 Propanamide, 2-(acetylamino)-N-(2-methylpropyl)-

Propanamide, 2-(acetylamino)-N-(2-methylpropyl)-

Cat. No.: B13811180
M. Wt: 186.25 g/mol
InChI Key: YZRZQWBUSSHJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, 2-(acetylamino)-N-(2-methylpropyl)- is a chemical compound with a complex structure that includes an amide group, an acetylamino group, and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-(acetylamino)-N-(2-methylpropyl)- typically involves the acylation of an appropriate amine with an acetylating agent. One common method is the reaction of 2-methylpropylamine with acetic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of Propanamide, 2-(acetylamino)-N-(2-methylpropyl)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-(acetylamino)-N-(2-methylpropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the acetylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Propanamide, 2-(acetylamino)-N-(2-methylpropyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, 2-(acetylamino)-N-(2-methylpropyl)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their structure and function. The compound may also interact with enzymes, inhibiting their activity and altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, N-(2-methylpropyl)-: Lacks the acetylamino group, resulting in different chemical properties and reactivity.

    Acetamide, N-(2-methylpropyl)-: Similar structure but with a simpler amide group.

Uniqueness

Propanamide, 2-(acetylamino)-N-(2-methylpropyl)- is unique due to the presence of both the acetylamino and branched alkyl groups. This combination imparts specific chemical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-acetamido-N-(2-methylpropyl)propanamide

InChI

InChI=1S/C9H18N2O2/c1-6(2)5-10-9(13)7(3)11-8(4)12/h6-7H,5H2,1-4H3,(H,10,13)(H,11,12)

InChI Key

YZRZQWBUSSHJKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C(C)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.